molecular formula C19H18N2O3 B2435216 (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide CAS No. 891112-92-8

(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide

Cat. No. B2435216
CAS RN: 891112-92-8
M. Wt: 322.364
InChI Key: SCFNBVSRAJCSMB-RVDMUPIBSA-N
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Description

“(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide” is a biochemical used for proteomics research . It has a molecular formula of C19H18N2O3 and a molecular weight of 322.36 .

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives, including those similar to (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) examined the corrosion inhibition of similar synthetic acrylamide derivatives on copper in nitric acid solutions, suggesting potential applications in metal protection and industrial processes (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Derivatives of 3-aryl-2-cyano acrylamide, closely related to the chemical , exhibit distinct optical properties influenced by their stacking modes. A study by Song et al. (2015) highlighted the potential of these compounds in developing materials with unique optical and electronic properties (Song et al., 2015).

Synthesis and Characterization for Various Applications

The synthesis and characterization of (E)-2-cyano acrylamide derivatives have been widely explored for various potential applications. Bondock et al. (2014) investigated novel diastereoselective syntheses and structural analyses of such compounds, which can be significant in developing new materials and pharmaceuticals (Bondock et al., 2014).

Potential in Photoprotective Products

LQFM048, a derivative that shares structural similarities with the compound of interest, was examined for its photoprotective effects and lack of acute oral systemic toxicity. This study by Vinhal et al. (2016) suggests the potential of such compounds in developing new sunscreen products with antioxidant properties (Vinhal et al., 2016).

Inhibition of Electron Transport in Herbicides

2-Cyanoacrylates, similar to the specified compound, have been synthesized for their herbicidal activity, particularly as inhibitors of photosystem II electron transport. Wang et al. (2004) explored this application, indicating the potential use of these compounds in agricultural settings (Wang et al., 2004).

Future Directions

Given that this compound is used in proteomics research , future studies might focus on its interactions with various proteins and its potential applications in understanding protein structures and functions.

properties

IUPAC Name

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-18-10-5-4-9-17(18)21-19(22)15(13-20)11-14-7-6-8-16(12-14)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFNBVSRAJCSMB-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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